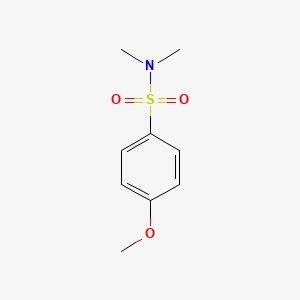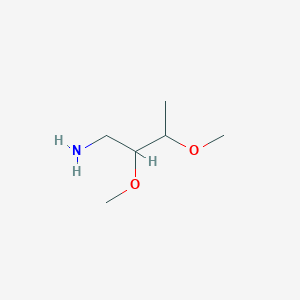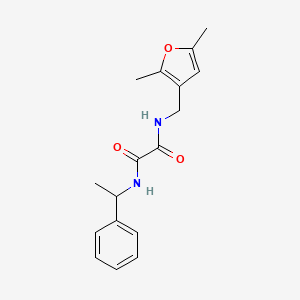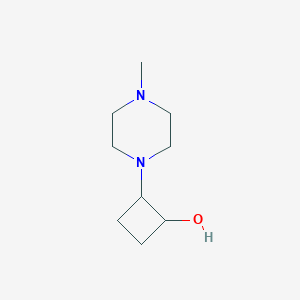
BI-3663
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BI-3663 is a potent and selective proteolysis-targeting chimera (PROTAC) degrader of the focal adhesion tyrosine kinase (PTK2). This compound is a first-in-class low molecular weight degrader that harnesses the CRL4CRBN E3 ubiquitin ligase to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner . PTK2 is a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers .
Mechanism of Action
Target of Action
This compound is a potent and selective PROTAC (proteolysis-targeting chimera) that targets the PTK2 protein . PTK2, also known as Focal Adhesion Tyrosine Kinase, is a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . It plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .
Mode of Action
It harnesses the CRL4CRBN E3 ubiquitin ligase to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner . This innovative approach presents many advantages compared to conventional target inhibition. One of the most attractive features of the approach is that a PROTAC molecule acts sub-stoichiometrically, i.e., it only needs to bind a molecule of target once to induce its degradation, and then is released and set free to bind another molecule of target and carry on, as in a catalytic cycle .
Biochemical Pathways
The biochemical pathway affected by this compound involves the degradation of the PTK2 protein. This protein is often over-expressed in human hepatocellular carcinoma (HCC) and several reports have linked PTK2 depletion and/or pharmacological inhibition to reduced tumorigenicity . The clinical relevance of targeting ptk2 remains to be proven .
Pharmacokinetics
It is mentioned that this compound is suitable for in vitro studies .
Result of Action
The result of this compound’s action is the effective post-translational elimination of the PTK2 protein in living organisms . This leads to a decrease in the functions associated with PTK2, such as adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, EMT, cancer stem cells, and the tumor microenvironment .
Action Environment
It is known that the compound is suitable for in vitro studies , suggesting that it may be stable under controlled laboratory conditions.
Biochemical Analysis
Biochemical Properties
This compound interacts with the PTK2 protein, a cytoplasmic protein tyrosine kinase that is overexpressed and activated in many types of advanced-stage solid cancers . The compound binds to PTK2 and the CRL4CRBN E3 ubiquitin ligase, bringing them into close spatial proximity . This triggers the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by triggering the intracellular destruction of PTK2, which plays an important role in adhesion, spreading, motility, invasion, metastasis, survival, angiogenesis, epithelial to mesenchymal transition (EMT), cancer stem cells, and the tumor microenvironment .
Molecular Mechanism
The molecular mechanism of this compound involves the hijacking of the intrinsic catalytic activity of the E3 ligase and directing it toward PTK2 as a neo-substrate . This results in the poly-ubiquitination and subsequent proteasome-dependent degradation of PTK2 . As a result, this compound acts as a degrader of the target as opposed to just an inhibitor, enabling the effective post-translational elimination of a target gene product in living organisms .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are characterized by its ability to trigger the intracellular destruction of PTK2 in a reversible but long-lasting manner
Preparation Methods
BI-3663 is synthesized by linking a PTK2/FAK inhibitor (BI-4464) to a cereblon (CRBN) E3 ubiquitin ligase ligand (Pomalidomide) through a linker . The synthetic route involves the following steps:
- Dissolving the PTK2/FAK inhibitor in dimethylformamide (DMF).
- Adding diisopropylethylamine (DIPEA) and HATU to the reaction mixture.
- Stirring the mixture at room temperature overnight.
- Diluting the reaction mixture with acetonitrile (MeCN) and water, followed by filtration.
- Purifying the product via reverse-phase high-performance liquid chromatography (RP-HPLC) under acidic conditions using MeCN/H2O as eluents .
Chemical Reactions Analysis
BI-3663 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and acidic or basic solutions for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BI-3663 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a chemical probe to study the degradation of PTK2 and its effects on cellular processes.
Biology: this compound is used to investigate the role of PTK2 in cell adhesion, motility, invasion, metastasis, and survival.
Medicine: The compound is being explored for its potential therapeutic applications in treating advanced-stage solid cancers by targeting and degrading PTK2.
Comparison with Similar Compounds
BI-3663 is unique compared to other similar compounds due to its high selectivity and potency as a PTK2 degrader. Similar compounds include:
BI-0319: Another PTK2 PROTAC with similar degradation capabilities.
BI-4206: A negative control compound used in studies to validate the specificity of this compound.
This compound stands out due to its reversible but long-lasting degradation of PTK2, making it a valuable tool for studying the role of PTK2 in cancer and other diseases .
Properties
IUPAC Name |
N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXLFJKQHYGPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H42F3N7O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B2384801.png)
![4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-N-propan-2-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-amine](/img/structure/B2384802.png)
![(5E)-3-ethyl-5-[(4-methoxy-3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2384805.png)
![3-{2-oxo-2-[5-(pyrazin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2384806.png)

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)
![5-(2-fluorophenyl)-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]furan-2-carboxamide](/img/structure/B2384811.png)
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)




![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/new.no-structure.jpg)
